3-Ethoxy-4-fluorophenylboronic acid

Overview

Description

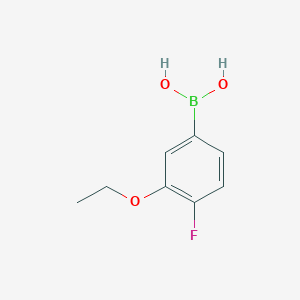

3-Ethoxy-4-fluorophenylboronic acid is an organoboron compound with the molecular formula C8H10BFO3. It is a white to almost white powder or crystalline solid at room temperature . This compound is used in various chemical reactions, particularly in the field of organic synthesis, due to its ability to form carbon-carbon bonds through Suzuki-Miyaura coupling reactions .

Mechanism of Action

Target of Action

3-Ethoxy-4-fluorophenylboronic acid is primarily used as a reagent in the Suzuki–Miyaura (SM) cross-coupling reaction . The primary targets of this compound are the transition metal catalysts, particularly palladium, used in the SM coupling .

Mode of Action

The compound interacts with its targets through a process known as transmetalation . In this process, the boronic acid group of the compound transfers an organoboron group to the palladium catalyst . This results in the formation of a new palladium-carbon bond .

Biochemical Pathways

The main biochemical pathway affected by this compound is the SM cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The downstream effects of this pathway include the formation of new carbon-carbon bonds, enabling the synthesis of a wide variety of organic compounds .

Pharmacokinetics

As a boronic acid, it is expected to have good stability and reactivity, making it suitable for use in various chemical reactions .

Result of Action

The primary result of the action of this compound is the formation of new carbon-carbon bonds via the SM cross-coupling reaction . This enables the synthesis of a wide variety of organic compounds, contributing to the development of new pharmaceuticals, agrochemicals, and materials .

Action Environment

The action of this compound is influenced by various environmental factors. For instance, the SM cross-coupling reaction requires mild and functional group tolerant conditions . Additionally, the stability and reactivity of the compound can be influenced by factors such as temperature, pH, and the presence of other chemicals .

Biochemical Analysis

Biochemical Properties

3-Ethoxy-4-fluorophenylboronic acid plays a significant role in biochemical reactions, particularly in the context of enzyme inhibition and interaction with biomolecules. It is known to interact with enzymes such as proteases and kinases, where it can act as an inhibitor by binding to the active site of the enzyme, thereby preventing substrate access and subsequent catalytic activity . Additionally, this compound can form reversible covalent bonds with diols and other nucleophilic groups in biomolecules, which can modulate their function and stability .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways by inhibiting key enzymes involved in signal transduction, leading to altered gene expression and cellular metabolism . For instance, the inhibition of kinases by this compound can result in the downregulation of pathways responsible for cell proliferation and survival, thereby affecting cell function and viability .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit enzymes by forming a stable complex with the active site, which prevents the enzyme from catalyzing its substrate . This inhibition can lead to changes in gene expression, as the downstream effects of enzyme activity are disrupted. Additionally, this compound can modulate protein function by binding to specific amino acid residues, thereby altering the protein’s conformation and activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions . Long-term studies have shown that prolonged exposure to this compound can lead to cumulative effects on cellular function, including sustained inhibition of enzyme activity and altered cellular metabolism .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, the compound can effectively inhibit target enzymes without causing significant toxicity . At higher doses, toxic effects such as tissue damage and organ dysfunction have been observed . These adverse effects are likely due to the compound’s ability to inhibit multiple enzymes and disrupt normal cellular processes .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. It can affect metabolic flux by inhibiting key enzymes involved in metabolic processes, leading to changes in metabolite levels . For example, the inhibition of glycolytic enzymes by this compound can result in decreased glucose metabolism and altered energy production .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions facilitate the compound’s localization to specific cellular compartments, where it can exert its biochemical effects. The distribution of this compound is influenced by its chemical properties, such as solubility and affinity for specific biomolecules .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, the presence of specific amino acid sequences can direct this compound to the nucleus, where it can interact with nuclear proteins and influence gene expression .

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Ethoxy-4-fluorophenylboronic acid can be synthesized through several methods. One common approach involves the borylation of 3-ethoxy-4-fluorophenyl halides using a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst . The reaction typically occurs under mild conditions, often at room temperature, and in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The product is then purified through crystallization or chromatography techniques to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

3-Ethoxy-4-fluorophenylboronic acid primarily undergoes Suzuki-Miyaura coupling reactions, which are used to form carbon-carbon bonds . This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.

Common Reagents and Conditions

Reagents: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., potassium carbonate), aryl or vinyl halides.

Conditions: Mild temperatures (often room temperature), aqueous or organic solvents (e.g., ethanol, toluene).

Major Products

The major products of these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Scientific Research Applications

3-Ethoxy-4-fluorophenylboronic acid is a chemical compound with diverse applications in scientific research, particularly in pharmaceutical development, organic synthesis, bioconjugation, material science, and environmental applications . It is also used in Suzuki-Miyaura cross-coupling reactions .

Scientific Research Applications

Pharmaceutical Development: this compound is crucial in synthesizing pharmaceuticals, especially targeted cancer therapies, enhancing drug efficacy through selective targeting .

Organic Synthesis: This compound serves as a versatile building block in organic chemistry, facilitating complex molecule formation through Suzuki coupling reactions, essential for developing new materials and chemicals . It is also useful in cross-coupling reactions .

Bioconjugation: It is employed in bioconjugation processes, allowing researchers to attach biomolecules to surfaces or other molecules, which is vital for developing diagnostic tools and therapeutic agents .

Material Science: In material science, it helps create advanced polymers and nanomaterials, improving properties like conductivity and strength, critical for electronics and structural applications . It can also be used in creating advanced materials, including polymers and coatings, due to its unique chemical properties .

Environmental Applications: The compound can be utilized in developing sensors for detecting pollutants, aiding environmental monitoring and protection by providing sensitive and selective detection methods .

Stability of Arylboronic Acids

Biological Activity

3-Ethoxy-4-fluorophenylboronic acid (C₈H₁₀BFO₃) is a boronic acid derivative that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article provides a detailed overview of its biological activity, including mechanisms of action, biochemical pathways, and applications in research and medicine.

Target Interactions:

this compound primarily functions as a reagent in the Suzuki–Miyaura (SM) cross-coupling reaction, which is pivotal for forming carbon-carbon bonds in organic synthesis. Its mechanism involves transmetalation, where it interacts with various metal catalysts to facilitate bond formation.

Enzyme Inhibition:

The compound exhibits significant enzyme inhibition properties. It can bind to the active sites of enzymes such as proteases and kinases, effectively blocking substrate access and hindering catalytic activity. This inhibitory action leads to alterations in cell signaling pathways, impacting gene expression and cellular metabolism .

This compound is characterized by its stability and reactivity, making it suitable for various biochemical applications. Its ability to form reversible covalent bonds with diols enhances its role in biological systems, particularly in the development of fluorescent probes and sensors for imaging purposes.

Cellular Effects

Research indicates that this compound influences several cellular processes:

- Cell Viability: Studies have shown that this compound can affect cell viability in cancer cells. For instance, when tested on prostate cancer cells (PC-3), it displayed cytotoxic effects at varying concentrations (0.5 to 5 µM), demonstrating potential as an anticancer agent .

- Antimicrobial Activity: The compound has also been evaluated for its antimicrobial properties against various pathogens, including Staphylococcus aureus and Escherichia coli. Its structural components contribute to its effectiveness against these microorganisms .

Research Applications

This compound has several notable applications:

- Organic Synthesis: It is extensively used in the synthesis of complex organic molecules through SM coupling reactions.

- Drug Development: The compound is being explored for its potential use in drug discovery, particularly in developing kinase inhibitors and other therapeutic agents.

- Biological Imaging: Its ability to form specific interactions with biomolecules makes it valuable in creating fluorescent probes for biological imaging applications.

Case Studies

Anticancer Studies:

In a study examining the anticancer activity of boronic compounds, this compound was tested on PC-3 cells. The results indicated a dose-dependent decrease in cell viability, suggesting its potential as a therapeutic agent against prostate cancer. The MTS assay was utilized to measure cell viability after exposure to the compound over 24, 48, and 72 hours .

Antimicrobial Efficacy:

Another study focused on evaluating the antimicrobial efficacy of boronic compounds against various strains. The results demonstrated significant inhibition zones around discs impregnated with this compound when tested against Staphylococcus aureus and other pathogens, highlighting its potential as an antimicrobial agent .

Summary Table of Biological Activities

| Activity Type | Description |

|---|---|

| Enzyme Inhibition | Inhibits proteases and kinases by binding to active sites |

| Anticancer Activity | Cytotoxic effects observed in prostate cancer cells (PC-3) |

| Antimicrobial Activity | Effective against Staphylococcus aureus, E. coli, and other pathogens |

| Organic Synthesis | Used in Suzuki-Miyaura cross-coupling reactions for forming carbon-carbon bonds |

| Biological Imaging | Development of fluorescent probes due to reversible bonding capabilities with biomolecules |

Properties

IUPAC Name |

(3-ethoxy-4-fluorophenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BFO3/c1-2-13-8-5-6(9(11)12)3-4-7(8)10/h3-5,11-12H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGAMLTGCYDPORS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)F)OCC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BFO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30659388 | |

| Record name | (3-Ethoxy-4-fluorophenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30659388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

900174-65-4 | |

| Record name | B-(3-Ethoxy-4-fluorophenyl)boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=900174-65-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3-Ethoxy-4-fluorophenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30659388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Ethoxy-4-fluorobenzeneboronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.